2-Chloro-N-(4-methylbenzyl)isonicotinamide
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Overview
Description
2-Chloro-N-(4-methylbenzyl)isonicotinamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.71 g/mol . It is characterized by the presence of a chloro group, a methylbenzyl group, and an isonicotinamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide typically involves the reaction of 2-chloronicotinic acid with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
2-Chloro-N-(4-methylbenzyl)isonicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Chloro-N-(4-methylbenzyl)isonicotinamide can be compared with other similar compounds such as:
2-Chloro-N-benzylisonicotinamide: Lacks the methyl group on the benzyl ring, which may affect its chemical reactivity and biological activity.
2-Chloro-N-(4-methoxybenzyl)isonicotinamide: Contains a methoxy group instead of a methyl group, which can influence its solubility and interaction with molecular targets.
2-Chloro-N-(4-fluorobenzyl)isonicotinamide: The presence of a fluorine atom can alter its electronic properties and potentially enhance its biological activity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the isonicotinamide scaffold.
Properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-2-4-11(5-3-10)9-17-14(18)12-6-7-16-13(15)8-12/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCQRSOVKAIPCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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